molecular formula C28H22FN3O3 B4333042 1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4333042
M. Wt: 467.5 g/mol
InChI Key: ZVBQIKHCYDSCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrrolo ring, and various functional groups such as benzoyl, cyano, fluoro, and methoxyphenyl. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Functional Groups: The cyano, fluoro, and methoxyphenyl groups can be introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a cyanide source, while the fluoro group can be introduced through electrophilic fluorination.

    Formation of the Pyrrolo Ring: The pyrrolo ring can be formed through a cyclization reaction, where the quinoline core undergoes intramolecular cyclization in the presence of a suitable catalyst.

    Benzoylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amines or alcohols.

Scientific Research Applications

1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and heterocyclic compounds with similar functional groups. Examples include:

    1-benzoyl-3-cyano-7-fluoroquinoline: A simpler quinoline derivative with similar functional groups.

    2-(4-methoxyphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline: A compound with a similar pyrroloquinoline core but different functional groups.

Uniqueness

The uniqueness of 1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of the benzoyl, cyano, fluoro, and methoxyphenyl groups imparts distinct chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-benzoyl-3-cyano-7-fluoro-2-(4-methoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O3/c1-35-21-11-7-17(8-12-21)24-25(26(33)18-5-3-2-4-6-18)32-22-13-10-20(29)15-19(22)9-14-23(32)28(24,16-30)27(31)34/h2-15,23-25H,1H3,(H2,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBQIKHCYDSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(N3C(C2(C#N)C(=O)N)C=CC4=C3C=CC(=C4)F)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
1-BENZOYL-3-CYANO-7-FLUORO-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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